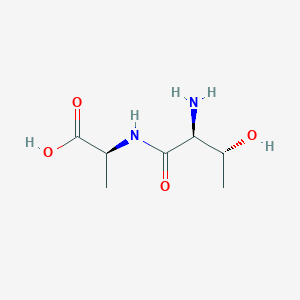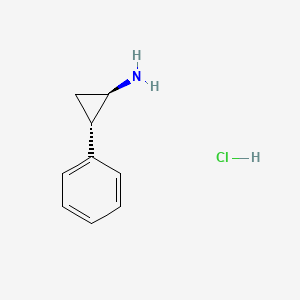
2,2,2-Trifluoro-1-(O-tolyl)ethanol
Descripción general
Descripción
2,2,2-Trifluoro-1-(O-tolyl)ethanol is an organic compound with the molecular formula C₉H₉F₃O. It is a colorless liquid that is miscible with water and has a molecular weight of 190.16 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and aromatic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoro-1-(O-tolyl)ethanol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroacetophenone with a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an organic solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,2,2-trifluoroacetophenone using a palladium catalyst on activated charcoal . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(O-tolyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,2-trifluoroacetophenone or trifluoroacetic acid.
Reduction: The compound can be reduced to form 2,2,2-trifluoro-1-(O-tolyl)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,2-Trifluoroacetophenone, trifluoroacetic acid.
Reduction: 2,2,2-Trifluoro-1-(O-tolyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(O-tolyl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(O-tolyl)ethanol involves its ability to form hydrogen bonds and interact with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . It can inhibit enzymes by binding to their active sites and altering their conformation .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the aromatic ring.
2,2,2-Trifluoro-1-(p-tolyl)ethanol: Similar but with a para-substituted aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(O-tolyl)ethanol is unique due to the presence of both trifluoromethyl and ortho-tolyl groups, which confer distinct chemical properties and reactivity compared to other trifluoroethanol derivatives .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJABIUDHACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564273 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438-24-4 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B3024314.png)









![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3024334.png)



